N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Stereoselective synthesis Chiral resolution Rotigotine intermediate

This racemic N-benzyl-5-methoxy-2-aminotetralin is the protected precursor to the 5-MeO-2-AT pharmacophore. As the N-benzyl intermediate, it enables stereochemical control at the critical branch point in rotigotine production via resolution with (S)-mandelic acid. The free primary amine is accessible through standard hydrogenolysis (H₂, Pd/C) for CNS drug discovery campaigns targeting 5-HT₇ receptors. Catalogued as Rotigotine Impurity 10, it serves as an authentic reference standard for HPLC/LC-MS impurity profiling in rotigotine API manufacturing. The racemate offers a significant cost advantage over the single enantiomer for early-stage research and method validation. ≥95% purity.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 136247-07-9
Cat. No. B167045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
CAS136247-07-9
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3
InChIKeyOZFLGQHJVWSALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 136247-07-9): A Critical 2-Aminotetralin Scaffold Intermediate and Pharmacological Probe


N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 136247-07-9; molecular formula C₁₈H₂₁NO; MW 267.4 g/mol) is a racemic 2-aminotetralin (2-AT) derivative characterized by a 5-methoxy substitution on the tetrahydronaphthalene core and an N-benzyl secondary amine moiety [1]. Structurally, it serves as the N-benzyl-protected precursor to the therapeutically relevant 5-methoxy-2-aminotetralin (5-MeO-2-AT) scaffold and is formally the racemate of the N-benzyl intermediate used in rotigotine synthesis . The compound exhibits a calculated XLogP3-AA of 3.7 and contains one hydrogen bond donor with two acceptor sites, properties that govern its utility in synthetic chemistry and receptor ligand design [1].

Why Generic Substitution of N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Fails: Stereochemical and N-Substitution Requirements Dictate Experimental Utility


Within the 2-aminotetralin class, generic substitution is not viable due to three critical structural determinants. First, the stereochemical configuration at the C2 position fundamentally alters receptor binding: the (S)-enantiomer (CAS 58349-23-8) and the racemic mixture (CAS 136247-07-9) exhibit distinct pharmacological profiles, with the (S)-form representing the stereochemistry of the clinically used dopamine agonist rotigotine [1]. Second, the presence and nature of the N-substituent control both synthetic utility and biological activity: the N-benzyl group serves as a protecting group that must be removed via hydrogenolysis to yield the primary amine 5-methoxy-2-aminotetralin (5-MeO-2-AT), whereas alternative N-substituents would require different deprotection conditions or yield distinct amine products [2]. Third, the methoxy substitution position on the tetralin core is invariant for maintaining the desired pharmacophore; positional isomers such as 8-methoxy derivatives exhibit entirely different receptor binding profiles . These constraints render direct analog substitution impossible without altering experimental outcomes.

Quantitative Differentiation Evidence for N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Comparative Data Versus Key Analogs


Racemic N-Benzyl-5-MeO-2-AT Versus (S)-Enantiomer: Stereochemical Configuration Defines Synthetic Pathway Utility

The racemic compound (CAS 136247-07-9) serves as the immediate precursor for chiral resolution to yield the (S)-enantiomer (CAS 58349-23-8), which is the N-benzyl intermediate in rotigotine synthesis. Resolution with (S)-(+)-mandelic acid in Et₂O yields the enantiomerically pure (S)-N-benzyl derivative [1]. The racemate thus provides a cost-effective starting material for both enantiomers, whereas procurement of the pre-resolved (S)-enantiomer restricts synthetic flexibility. Racemic 136247-07-9 is commercially available at ≥95% purity in quantities up to 1g at substantially lower cost than the resolved (S)-enantiomer [2].

Stereoselective synthesis Chiral resolution Rotigotine intermediate 2-Aminotetralin chemistry

N-Benzyl-5-MeO-2-AT as Synthetic Intermediate: Defined Deprotection to 5-MeO-2-AT Primary Amine

The N-benzyl group in CAS 136247-07-9 functions as a protecting group that enables clean deprotection via hydrogenolysis to yield 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (5-MeO-2-AT), the primary amine scaffold that serves as a potent monoamine oxidase inhibitor and core pharmacophore for dopaminergic ligands [1]. Alternative N-protecting groups (e.g., acetyl, Boc) require different deprotection conditions and may be incompatible with downstream chemistry. In the 5-HT7 ligand patent, N-benzyl-5-MeO-2-AT is synthesized via reductive amination of 5-methoxy-2-tetralone with benzylamine using NaB(OAc)₃H in CH₂Cl₂/AcOH, establishing a reproducible route with defined stoichiometry [2].

2-Aminotetralin synthesis Dopaminergic ligand precursor Reductive amination Hydrogenolysis

Transporter Interaction Profile: hOCT1 Inhibition Distinguishes N-Benzyl Derivative from Rotigotine

The racemic N-benzyl derivative (CAS 136247-07-9) exhibits measurable inhibition of human organic cation transporter 1 (hOCT1/SLC22A1) with an IC₅₀ of 138,000 nM (138 µM) in HEK293 cells expressing hOCT1, assessed via reduction of ASP⁺ substrate uptake [1]. This transporter interaction profile is distinct from that of rotigotine (the deprotected, N-propyl thiophene derivative), which does not contain the N-benzyl moiety and exhibits different transporter substrate specificity. The presence of the N-benzyl group introduces hydrophobic bulk (calculated LogP = 3.7) that may influence membrane partitioning and transporter recognition [2].

Organic cation transporter OCT1 inhibition Drug-transporter interaction Hepatic uptake

5-Methoxy-2-aminotetralin Core Versus 8-Methoxy Isomer: Positional Substitution Dictates Receptor Pharmacology

The 5-methoxy substitution pattern of CAS 136247-07-9 positions the compound within the dopaminergic/serotonergic 2-aminotetralin series, whereas the 8-methoxy positional isomer directs pharmacology toward melatoninergic pathways. 2-Acetamido-8-methoxytetralin, the N-acetyl derivative of 8-MeO-2-AT, exhibits moderate melatonin receptor affinity (Ki = 46 nM) and potency (IC₅₀ = 1.4 nM) in chicken retinal membranes . The 5-substituted-2-aminotetralin (5-SAT) scaffold, by contrast, has been extensively characterized at 5-HT₁A and 5-HT₇ receptors, with high-affinity ligands achieving Ki ≤ 1 nM at 5-HT₇ [1]. The methoxy position therefore serves as a critical determinant of receptor selectivity.

Melatonin receptor 5-HT receptor Positional isomer Structure-activity relationship

Validated Research and Industrial Application Scenarios for N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 136247-07-9)


Synthesis of Rotigotine and Related Dopamine Agonists via Chiral Resolution of the Racemic N-Benzyl Intermediate

CAS 136247-07-9 serves as the racemic N-benzyl intermediate in the synthesis of rotigotine [(6S)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol] and related 2-aminotetralin-based dopamine agonists. The established resolution protocol using (S)-(+)-mandelic acid in Et₂O yields the (S)-enantiomer (CAS 58349-23-8), which undergoes subsequent N-debenzylation and N-alkylation to install the propyl-thiophene ethylamine side chain characteristic of rotigotine [1]. This application leverages the racemate's cost advantage while providing stereochemical control at the key synthetic branch point.

Preparation of 5-Methoxy-2-aminotetralin (5-MeO-2-AT) Primary Amine via Catalytic Hydrogenolysis

Researchers requiring the primary amine 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (a monoamine oxidase inhibitor and versatile dopaminergic pharmacophore) can obtain it from CAS 136247-07-9 through standard hydrogenolysis conditions (H₂, Pd/C). Öztaşkın et al. (2011) demonstrated a six-step route to 5-MeO-2-AT from 2-naphthoic acid with 27% overall yield, wherein the N-benzyl protection/deprotection sequence represents a critical enabling step for amine preservation during earlier synthetic transformations [2]. This application supports medicinal chemistry campaigns requiring the free primary amine for subsequent derivatization.

5-HT₇ and 5-HT₁A Receptor Ligand Development Using the 5-Substituted-2-Aminotetralin Scaffold

The 5-methoxy-2-aminotetralin core, accessible from CAS 136247-07-9 via deprotection, forms the foundation of the 5-substituted-2-aminotetralin (5-SAT) chemotype. Perry et al. (2020) reported 35 novel 5-SAT ligands, several with Ki ≤ 1 nM at human 5-HT₇ receptors and selectivity up to 40-fold for 5-HT₁A over 5-HT₇ [3]. The N-benzyl derivative itself appears in patent literature as a synthetic intermediate for heterocyclyl-substituted tetrahydro-naphthalen derivatives targeting 5-HT₇-mediated disorders [1]. This scaffold has demonstrated safety and efficacy in rodent models of neurodevelopmental disorders, supporting its utility in CNS drug discovery.

Reference Standard for Rotigotine Impurity Profiling and Analytical Method Development

CAS 136247-07-9 is cataloged as 'Rotigotine Impurity 10' (Ref: 4Z-R-4323) by CymitQuimica, indicating its utility as an analytical reference standard for impurity profiling in rotigotine active pharmaceutical ingredient (API) manufacturing . The compound's presence as a potential process impurity (arising from incomplete N-debenzylation or carryover from earlier synthetic steps) necessitates its inclusion in HPLC/LC-MS impurity methods for quality control of rotigotine drug substance and transdermal patch formulations. Procurement of authenticated reference material supports regulatory compliance and method validation activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.